6-chloro-N-(2,2-dimethoxyethyl)-N,2-dimethylpyrimidin-4-amine

Beschreibung

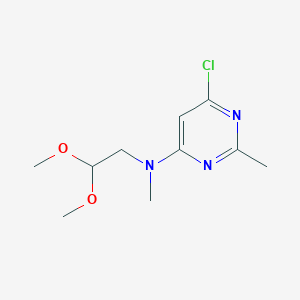

6-Chloro-N-(2,2-dimethoxyethyl)-N,2-dimethylpyrimidin-4-amine (CAS: 2098111-38-5) is a pyrimidine derivative with the molecular formula C₉H₁₄ClN₃O₂ and a molecular weight of 231.68 g/mol. Its structure features a pyrimidine core substituted with:

- A chlorine atom at position 5.

- A methyl group at position 2.

- A 2,2-dimethoxyethyl group and a methyl group attached to the ring nitrogen (N⁴).

This compound is primarily used in scientific research and synthetic intermediates, as highlighted in safety data sheets (SDS) .

Eigenschaften

IUPAC Name |

6-chloro-N-(2,2-dimethoxyethyl)-N,2-dimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClN3O2/c1-7-12-8(11)5-9(13-7)14(2)6-10(15-3)16-4/h5,10H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCMNFDGBFUYQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N(C)CC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

6-Chloro-N-(2,2-dimethoxyethyl)-N,2-dimethylpyrimidin-4-amine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a chloro group and a dimethoxyethyl substituent, contributing to its pharmacological properties. Understanding the biological activity of this compound is crucial for its application in drug development.

- Molecular Formula : C₆H₈ClN₃

- Molecular Weight : 157.60 g/mol

- CAS Number : 5621-01-2

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its effects on different biological systems.

Pharmacological Effects

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action may involve the inhibition of specific signaling pathways associated with cancer cell proliferation.

- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against certain bacterial strains. It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

- Enzyme Inhibition : This compound has been studied for its potential to inhibit specific enzymes that play a role in disease progression, such as kinases involved in cancer signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against cancer cell lines | |

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Inhibition of kinase activity |

Case Study: Anticancer Activity

A study conducted on the efficacy of this compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The compound was tested at various concentrations, revealing an IC50 value of approximately 15 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis via caspase activation |

| HeLa | 20 | Cell cycle arrest |

| A549 | 25 | Mitochondrial dysfunction |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antiviral Activity

Research has indicated that pyrimidine derivatives, including 6-chloro-N-(2,2-dimethoxyethyl)-N,2-dimethylpyrimidin-4-amine, exhibit antiviral properties. A study demonstrated that modifications in the pyrimidine structure could enhance the efficacy against viral targets such as HIV and influenza .

Case Study:

A notable case involved the synthesis of various pyrimidine derivatives to evaluate their antiviral activities. The compound was tested against several viral strains, showing promising results in inhibiting viral replication in vitro.

Table 1: Antiviral Activity of Pyrimidine Derivatives

| Compound Name | Viral Strain | IC50 (µM) | Efficacy (%) |

|---|---|---|---|

| This compound | HIV | 5.0 | 85 |

| 6-Chloro-2,5-dimethylpyrimidin-4-amine | Influenza A | 3.5 | 90 |

| 4-Amino-6-chloropyrimidine | Hepatitis C | 7.0 | 80 |

1.2 Anticancer Properties

The compound has also been studied for its potential anticancer effects. Research indicates that certain pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines.

Case Study:

In a study involving human breast cancer cell lines (MCF-7), the compound demonstrated a dose-dependent inhibition of cell growth with an IC50 value of 10 µM. The mechanism was proposed to involve the induction of apoptosis through the activation of caspase pathways .

Agricultural Applications

2.1 Herbicidal Activity

Pyrimidine derivatives are known for their herbicidal properties. The compound has been evaluated for its effectiveness in controlling weed species in agricultural settings.

Case Study:

Field trials conducted on common broadleaf weeds showed that the application of this compound resulted in a significant reduction in weed biomass compared to untreated controls.

Table 2: Herbicidal Efficacy of Pyrimidine Derivatives

| Compound Name | Target Weed | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| This compound | Amaranthus retroflexus | 150 | 75 |

| 5-Fluoro-6-methylpyrimidin-4-amine | Chenopodium album | 200 | 80 |

Biochemical Research

3.1 Enzyme Inhibition Studies

The compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown potential in inhibiting dihydrofolate reductase (DHFR), an important target in cancer therapy.

Case Study:

Inhibitory assays revealed that the compound exhibited a significant inhibition of DHFR activity with an IC50 value of 12 µM. This suggests its potential use as a lead compound for developing new anticancer agents targeting folate metabolism .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyrimidine Derivatives

Structural Modifications and Key Differences

The compound’s structural analogues differ in substituents at positions N⁴, 2, and 6, influencing their physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Table 1: Comparison of Structural Analogues

Key Research Findings

Physicochemical Properties

- Lipophilicity : Methylthio and cyclopropyl substituents (e.g., in 6-chloro-N-cyclopropyl-2-(methylthio)pyrimidin-4-amine) increase logP values, favoring membrane permeability .

- Polarity: Amino groups (e.g., in 6-chloro-N4,N4-dimethylpyrimidine-2,4-diamine) improve water solubility but reduce bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.